Carnitine acetyltransferase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It plays a crucial role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine and CoA . This enzyme is vital for the regulation of the acetyl-CoA/CoA ratio within cells, which is essential for various metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of carnitine acetyltransferase involves the expression of the CRAT gene in suitable host cells, such as Escherichia coli. The recombinant protein is then purified using affinity chromatography techniques . The enzyme can also be isolated from natural sources, such as rat liver mitochondria, through a series of purification steps including ammonium sulfate precipitation and gel filtration chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of genetically engineered microorganisms. The enzyme is then extracted and purified using advanced chromatographic techniques to ensure high purity and activity .

Análisis De Reacciones Químicas

Types of Reactions: Carnitine acetyltransferase primarily catalyzes the transfer of acetyl groups between acetyl-CoA and carnitine. This reaction is highly reversible and does not depend on the order in which substrates bind . The enzyme does not undergo typical chemical reactions like oxidation, reduction, or substitution but rather facilitates the transfer of functional groups.

Common Reagents and Conditions: The primary reagents involved in the reaction catalyzed by this compound are acetyl-CoA and carnitine. The reaction occurs under physiological conditions, typically within the mitochondrial matrix or peroxisomes .

Major Products: The major products of the reaction catalyzed by this compound are acetylcarnitine and CoA .

Aplicaciones Científicas De Investigación

Carnitine acetyltransferase has numerous applications in scientific research:

Biochemistry and Metabolism: It is used to study the regulation of the acetyl-CoA/CoA ratio and its impact on cellular metabolism.

Industrial Biotechnology: The enzyme is used in the production of acetylcarnitine supplements, which are marketed for their potential health benefits.

Mecanismo De Acción

Carnitine acetyltransferase operates through a catalytic mechanism involving the His343 residue at its active site. This residue acts as a base, deprotonating the CoA thiol group or the carnitine 3’-hydroxyl group depending on the direction of the reaction . The enzyme’s structure optimizes this reaction by facilitating direct hydrogen bonding between His343 and both substrates . This mechanism ensures efficient transfer of acetyl groups, which is crucial for maintaining cellular energy homeostasis.

Comparación Con Compuestos Similares

Carnitine acetyltransferase is part of the carnitine acyltransferase family, which includes other enzymes such as carnitine palmitoyltransferase and carnitine octanoyltransferase . These enzymes share a common function of transferring acyl groups but differ in their substrate specificity and subcellular localization:

Carnitine Palmitoyltransferase: Prefers long-chain acyl-CoAs and is involved in the transport of fatty acids into mitochondria for β-oxidation.

Carnitine Octanoyltransferase: Prefers medium-chain acyl-CoAs and is predominantly localized in peroxisomes.

This compound is unique in its preference for short-chain acyl-CoAs and its presence in multiple cellular compartments, including the mitochondrial matrix, endoplasmic reticulum, and peroxisomes .

Propiedades

Número CAS |

9029-90-7 |

|---|---|

Fórmula molecular |

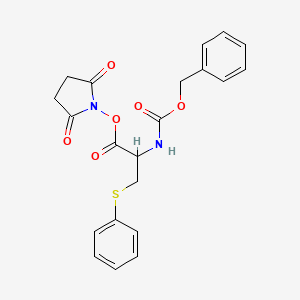

C79H141NO10 |

Peso molecular |

1265.0 g/mol |

Nombre IUPAC |

[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate |

InChI |

InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83) |

Clave InChI |

WHVUIHNRVCVHRN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)

![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)

![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)

![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)